Cas no 29139-00-2 (1-Naphthalenecarbonitrile, 4-acetyl-)

1-Naphthalenecarbonitrile, 4-acetyl-, is a specialized organic compound featuring both nitrile and acetyl functional groups attached to a naphthalene backbone. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the electron-withdrawing nitrile and acetyl groups enhances its utility in cross-coupling reactions, cyclizations, and other transformations. Its well-defined molecular architecture ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for achieving high yields in downstream processes.
1-Naphthalenecarbonitrile, 4-acetyl- structure
29139-00-2 structure
Product Name:1-Naphthalenecarbonitrile, 4-acetyl-
CAS No:29139-00-2
MF:C13H9NO
MW:195.216663122177
CID:1439416
PubChem ID:601998
Update Time:2025-10-19

1-Naphthalenecarbonitrile, 4-acetyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarbonitrile, 4-acetyl-
    • 4-acetylnaphthalene-1-carbonitrile
    • DB-106535
    • SCHEMBL13209656
    • BTPRXQUUNYLAEO-UHFFFAOYSA-N
    • 29139-00-2
    • F77191
    • DTXSID40345124
    • BTPRXQUUNYLAEO-UHFFFAOYSA-
    • 4-Acetyl-1-naphthonitrile
    • 4-ACETYL-1-NAPHTHALENECARBONITRILE
    • InChI=1/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3
    • 4-Acetyl-naphthalene-1-carbonitrile
    • Inchi: 1S/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3
    • InChI Key: BTPRXQUUNYLAEO-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(C#N)=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 195.06847
  • Monoisotopic Mass: 195.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 40.9Ų

Experimental Properties

  • PSA: 40.86

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Additional information on 1-Naphthalenecarbonitrile, 4-acetyl-

1-Naphthalenecarbonitrile, 4-acetyl- (CAS No. 29139-00-2): A Comprehensive Overview

1-Naphthalenecarbonitrile, 4-acetyl-, identified by its Chemical Abstracts Service (CAS) number 29139-00-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic nitrile derivative has garnered considerable attention due to its versatile structural properties and potential applications in synthetic chemistry and medicinal chemistry. The compound's unique molecular framework, featuring both a nitrile group and an acetyl substituent on a naphthalene core, makes it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 1-Naphthalenecarbonitrile, 4-acetyl- encompasses a fused bicyclic system, which is common in many naturally occurring and synthetically derived compounds. The presence of the nitrile group (–CN) at the 1-position and the acetyl group (–COCH₃) at the 4-position introduces distinct reactivity patterns that are exploited in various chemical transformations. This compound's ability to participate in nucleophilic addition reactions, condensation reactions, and cyclization processes makes it a cornerstone in the development of novel organic architectures.

In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the electronic and steric properties of 1-Naphthalenecarbonitrile, 4-acetyl-. These studies have revealed that the compound exhibits moderate electron-withdrawing effects due to the nitrile group, which can influence its reactivity in catalytic systems. Additionally, the acetyl substituent contributes to hydrogen bonding capabilities, enhancing its solubility in polar organic solvents. Such characteristics are particularly relevant in drug design, where molecular interactions with biological targets are critical.

The pharmaceutical industry has shown interest in 1-Naphthalenecarbonitrile, 4-acetyl- as a building block for developing therapeutic agents. Its structural features are reminiscent of several bioactive molecules that have demonstrated efficacy in treating various diseases. For instance, derivatives of this compound have been investigated for their potential role in anti-inflammatory and antimicrobial applications. The nitrile group is known to interact with biological enzymes through coordinate covalent bonding, which can be leveraged to modulate enzyme activity.

Recent research has highlighted the synthesis of novel heterocyclic compounds derived from 1-Naphthalenecarbonitrile, 4-acetyl-. One notable study reported the development of a series of fused imidazolone derivatives through cyclocondensation reactions initiated by this compound. These derivatives exhibited promising cytotoxic effects against certain cancer cell lines, underscoring the therapeutic potential of further exploring its chemical space. The study also emphasized the importance of optimizing reaction conditions to maximize yield and purity while maintaining structural integrity.

The role of computational methods in refining synthetic strategies for 1-Naphthalenecarbonitrile, 4-acetyl- cannot be overstated. High-throughput virtual screening has enabled researchers to identify optimal reaction pathways and predict product outcomes with greater accuracy. This approach has accelerated the discovery process by reducing empirical trial-and-error methods. Moreover, machine learning algorithms have been employed to analyze large datasets containing structural-activity relationships (SAR), providing insights into how modifications around the naphthalene core can enhance biological activity.

In industrial applications, 1-Naphthalenecarbonitrile, 4-acetyl- serves as a precursor for specialty chemicals used in agrochemicals and dyes. Its incorporation into more complex molecules allows for the creation of high-performance materials with tailored properties. For example, researchers have utilized this compound to synthesize photoactive dyes that exhibit enhanced light absorption properties due to extended conjugation provided by the naphthalene moiety.

The environmental impact of synthesizing and handling 1-Naphthalenecarbonitrile, 4-acetyl- is another area of growing interest. Green chemistry principles have guided efforts to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. Catalytic processes using recyclable ligands and solvent-free conditions have been explored as alternatives to traditional methods. Such innovations align with global efforts to promote eco-friendly chemical manufacturing practices.

The future prospects for 1-Naphthalenecarbonitrile, 4-acetyl- are bright, with ongoing research focusing on expanding its utility across multiple domains. Exploration into its role as a ligand for metal-organic frameworks (MOFs) has opened new avenues for material science applications. Additionally, its potential as an intermediate in polymer chemistry is being investigated for developing advanced materials with unique mechanical and thermal properties.

In conclusion, 1-Naphthalenecarbonitrile, 4-acetyl-, CAS No. 29139-00-2, represents a fascinating compound with broad applicability in chemical synthesis and pharmaceutical development. Its unique structural features continue to inspire innovative research across academia and industry. As our understanding of molecular interactions deepens through interdisciplinary collaboration, this compound is poised to play an increasingly significant role in shaping future advancements.

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